molecular formula C20H32O3 B12430680 12-HETE-d8

12-HETE-d8

Cat. No.: B12430680
M. Wt: 328.5 g/mol
InChI Key: ZNHVWPKMFKADKW-FDBBORNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Hydroxyeicosatetraenoic acid-d8, commonly referred to as 12-HETE-d8, is a deuterium-labeled derivative of 12-Hydroxyeicosatetraenoic acid. This compound is a major metabolic product of arachidonic acid, which is catalyzed by the enzyme 12-lipoxygenase. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in the fields of biochemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-HETE-d8 typically involves the deuteration of 12-Hydroxyeicosatetraenoic acid. This process includes the incorporation of deuterium atoms into the hydrogen positions of the parent compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The specific synthetic routes may vary, but they generally involve the use of deuterium gas or deuterated water in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms. The production methods are designed to achieve high purity and yield of the final product, which is essential for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

12-HETE-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroperoxy derivatives, while reduction can yield hydroxylated products .

Mechanism of Action

12-HETE-d8 exerts its effects through several molecular targets and pathways:

Properties

Molecular Formula

C20H32O3

Molecular Weight

328.5 g/mol

IUPAC Name

(5Z,8Z,10E,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/i7D,8D,9D,10D,11D,13D,17D,19D

InChI Key

ZNHVWPKMFKADKW-FDBBORNLSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/CC([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O

Origin of Product

United States

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